molecular formula C16H14ClN3O3S2 B2491893 5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034614-03-2

5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2491893
CAS No.: 2034614-03-2
M. Wt: 395.88
InChI Key: HRLBFABVFYCJOO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene and pyrazine rings make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the pyrazine and thiophene rings, making it less complex and potentially less versatile.

    2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

The presence of both the thiophene and pyrazine rings, along with the sulfonamide group, makes 5-chloro-2-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide unique. These structural features contribute to its potential versatility in various applications, from drug development to materials science.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-23-13-5-4-11(17)9-15(13)25(21,22)20-10-12-16(19-7-6-18-12)14-3-2-8-24-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBFABVFYCJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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